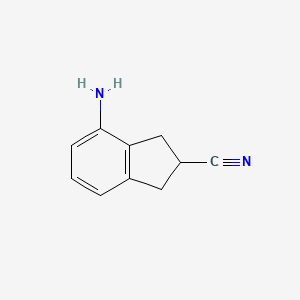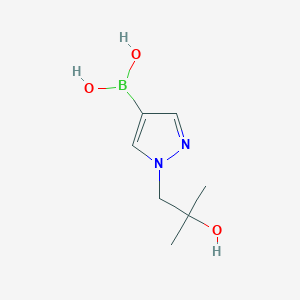
(1-(2-Hydroxy-2-methylpropyl)-1H-pyrazol-4-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-(2-Hydroxy-2-methylpropyl)-1H-pyrazol-4-yl)boronic acid is a boronic acid derivative that features a pyrazole ring substituted with a hydroxy-methylpropyl group. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions like the Suzuki-Miyaura coupling.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(2-Hydroxy-2-methylpropyl)-1H-pyrazol-4-yl)boronic acid typically involves the reaction of a pyrazole derivative with a boronic acid precursor. One common method is the Suzuki-Miyaura coupling, which involves the reaction of an aryl or vinyl halide with a boronic acid in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out in aqueous or organic solvents.
Industrial Production Methods
Industrial production of boronic acids often involves large-scale Suzuki-Miyaura couplings due to their efficiency and scalability. The process typically includes the preparation of the boronic acid precursor, followed by the coupling reaction under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(1-(2-Hydroxy-2-methylpropyl)-1H-pyrazol-4-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The boronic acid group can be reduced to form a borane.
Substitution: The boronic acid group can participate in substitution reactions, particularly in the presence of electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the boronic acid group can produce a borane.
Scientific Research Applications
(1-(2-Hydroxy-2-methylpropyl)-1H-pyrazol-4-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: Boronic acids are known to inhibit serine proteases, making them useful in the study of enzyme mechanisms.
Medicine: Boronic acid derivatives are being explored as potential therapeutic agents, particularly in the treatment of cancer and diabetes.
Industry: They are used in the production of pharmaceuticals, agrochemicals, and materials science
Comparison with Similar Compounds
Similar Compounds
Trifluorotoluene: An organic compound used as a solvent and intermediate in organic synthesis.
3(5)-Substituted Pyrazoles: These compounds are structurally similar to (1-(2-Hydroxy-2-methylpropyl)-1H-pyrazol-4-yl)boronic acid and are used in the synthesis of more complex heterocyclic systems.
Uniqueness
What sets this compound apart is its unique combination of a boronic acid group with a pyrazole ring, which provides it with distinct reactivity and versatility in organic synthesis. Its ability to form stable complexes with diols and other nucleophiles makes it particularly valuable in medicinal chemistry and enzyme inhibition studies.
Properties
Molecular Formula |
C7H13BN2O3 |
|---|---|
Molecular Weight |
184.00 g/mol |
IUPAC Name |
[1-(2-hydroxy-2-methylpropyl)pyrazol-4-yl]boronic acid |
InChI |
InChI=1S/C7H13BN2O3/c1-7(2,11)5-10-4-6(3-9-10)8(12)13/h3-4,11-13H,5H2,1-2H3 |
InChI Key |
VOBCXOGHSBTUTF-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN(N=C1)CC(C)(C)O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Chloro-5-methylpyrazolo[1,5-a]pyridine](/img/structure/B13026595.png)
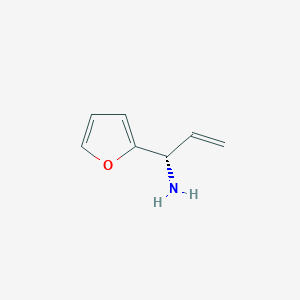

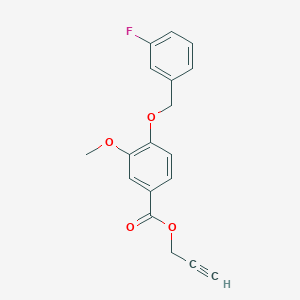
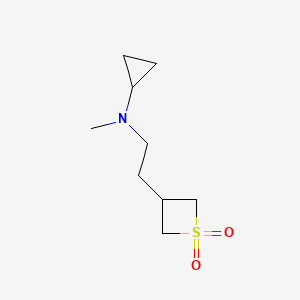
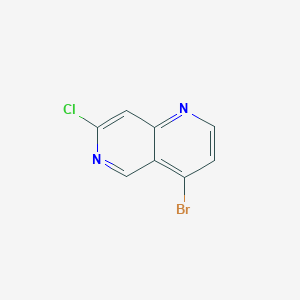
![1-[3-[4-amino-3-[4-(3-ethynylphenoxy)phenyl]pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B13026643.png)
![8-Azabicyclo[3.2.1]octan-6-onehydrochloride](/img/structure/B13026654.png)
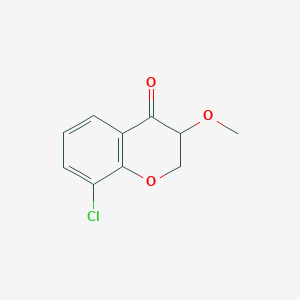
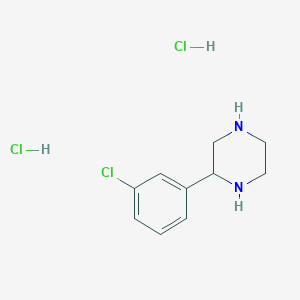
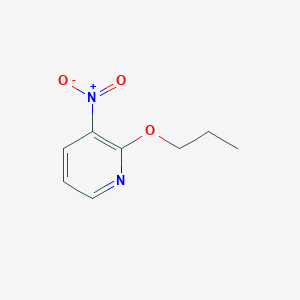
![6-(4-Chlorophenyl)-3-(piperidin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B13026679.png)
